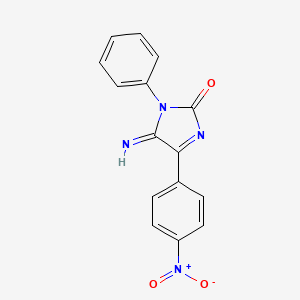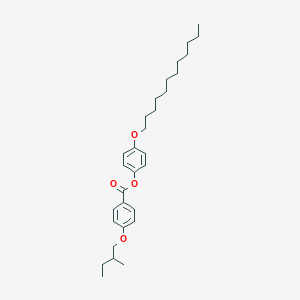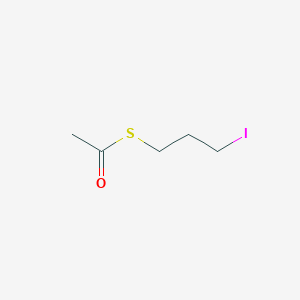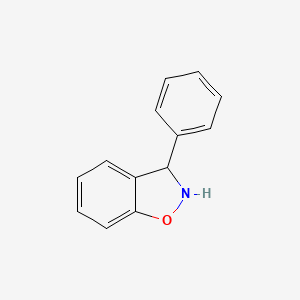
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate can be achieved through a pseudo three-component reaction involving aryl amines and dimethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C . This method is efficient, metal-free, and eco-friendly, offering high regioselectivity and good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a foundation for scalable production. The use of molecular iodine as a catalyst and the avoidance of metal contamination make this method suitable for industrial applications.
化学反应分析
Types of Reactions: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl group at position 8 and the quinoline ring play crucial roles in its biological activity. The compound can chelate metal ions, forming stable complexes that interfere with biological processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
8-Hydroxyquinoline: Shares the hydroxyl group at position 8 but lacks the dimethyl and dicarboxylate groups.
Quinoline-2,4-dicarboxylate: Lacks the hydroxyl and methyl groups.
5-Methylquinoline: Lacks the hydroxyl and dicarboxylate groups.
Uniqueness: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is unique due to the presence of both hydroxyl and dicarboxylate groups, which enhance its chelating ability and biological activity. The combination of these functional groups provides a versatile scaffold for various applications in chemistry, biology, and industry .
属性
CAS 编号 |
144283-92-1 |
|---|---|
分子式 |
C14H13NO5 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-7-4-5-10(16)12-11(7)8(13(17)19-2)6-9(15-12)14(18)20-3/h4-6,16H,1-3H3 |
InChI 键 |
JGCGBFPNWXJBNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)O)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)

